Cas no 2227809-70-1 (5-(2R)-2-hydroxypropyl-2-methoxyphenol)

5-(2R)-2-hydroxypropyl-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 5-(2R)-2-hydroxypropyl-2-methoxyphenol
- 2227809-70-1
- EN300-1834543
- 5-[(2R)-2-hydroxypropyl]-2-methoxyphenol
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- Inchi: 1S/C10H14O3/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6-7,11-12H,5H2,1-2H3/t7-/m1/s1
- InChI Key: HDUBLCRKXYGTCW-SSDOTTSWSA-N
- SMILES: O[C@H](C)CC1C=CC(=C(C=1)O)OC
Computed Properties
- Exact Mass: 182.094294304g/mol
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 49.7Ų
5-(2R)-2-hydroxypropyl-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834543-0.5g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 0.5g |
$1453.0 | 2023-09-19 | ||
Enamine | EN300-1834543-2.5g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 2.5g |
$2969.0 | 2023-09-19 | ||
Enamine | EN300-1834543-1g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 1g |
$1515.0 | 2023-09-19 | ||
Enamine | EN300-1834543-10g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 10g |
$6512.0 | 2023-09-19 | ||
Enamine | EN300-1834543-5g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 5g |
$4391.0 | 2023-09-19 | ||
Enamine | EN300-1834543-0.05g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 0.05g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1834543-0.1g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 0.1g |
$1332.0 | 2023-09-19 | ||
Enamine | EN300-1834543-5.0g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1834543-0.25g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 0.25g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1834543-1.0g |
5-[(2R)-2-hydroxypropyl]-2-methoxyphenol |
2227809-70-1 | 1g |
$1515.0 | 2023-06-03 |
5-(2R)-2-hydroxypropyl-2-methoxyphenol Related Literature
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Additional information on 5-(2R)-2-hydroxypropyl-2-methoxyphenol
5-(2R)-2-hydroxypropyl-2-methoxyphenol (CAS No. 2227809-70-1): A Comprehensive Overview
5-(2R)-2-hydroxypropyl-2-methoxyphenol (CAS No. 2227809-70-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 5-(2R)-2-hydroxypropyl-2-methoxyphenol.
Chemical Structure and Properties
The chemical structure of 5-(2R)-2-hydroxypropyl-2-methoxyphenol is defined by its molecular formula C11H14O3. The compound features a phenolic hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the aromatic ring, along with a chiral 2-hydroxypropyl side chain. The presence of these functional groups imparts unique chemical and physical properties to the molecule, such as solubility in polar solvents and reactivity in various chemical reactions.
The chiral center at the 2-position of the propyl side chain is crucial for the biological activity of 5-(2R)-2-hydroxypropyl-2-methoxyphenol. The (R) configuration of this chiral center has been shown to be more biologically active compared to its (S) enantiomer. This stereochemical specificity is essential for understanding the compound's pharmacological effects and optimizing its therapeutic potential.
Synthesis Methods
The synthesis of 5-(2R)-2-hydroxypropyl-2-methoxyphenol has been a subject of extensive research due to its potential applications in drug development. One of the most common synthetic routes involves the reaction of 4-methoxyphenol with (R)-glycidol in the presence of a suitable catalyst. This reaction proceeds via an epoxide opening mechanism, leading to the formation of the desired product with high enantiomeric purity.
An alternative synthetic method involves the use of asymmetric catalysis, where a chiral catalyst is employed to control the stereochemistry of the product. This approach has been shown to yield high yields and excellent enantiomeric excess (ee) values, making it a preferred method for large-scale production.
Biological Activities and Therapeutic Potential
5-(2R)-2-hydroxypropyl-2-methoxyphenol has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its antioxidant activity. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
In addition to its antioxidant properties, 5-(2R)-2-hydroxypropyl-2-methoxyphenol has also exhibited anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease.
Furthermore, preliminary studies have suggested that 5-(2R)-2-hydroxypropyl-2-methoxyphenol may have antitumor properties. In vitro experiments have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings highlight its potential as a novel anticancer agent.
Clinical Trials and Future Directions
The promising preclinical results of 5-(2R)-2-hydroxypropyl-2-methoxyphenol have paved the way for further clinical investigation. Several phase I clinical trials are currently underway to evaluate its safety and efficacy in humans. These trials are focused on assessing its pharmacokinetic properties, dose-ranging effects, and potential side effects.
In parallel with clinical trials, ongoing research is aimed at optimizing the chemical structure of 5-(2R)-2-hydroxypropyl-2-methoxyphenol to enhance its therapeutic efficacy and reduce any potential adverse effects. Computational methods such as molecular docking and quantum mechanics calculations are being employed to identify key structural features that contribute to its biological activity.
Conclusion
5-(2R)-2-hydroxypropyl-2-methoxyphenol (CAS No. 2227809-70-1) is a promising compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Its unique chemical structure and stereochemistry make it an attractive candidate for drug development. Ongoing research and clinical trials are expected to provide further insights into its therapeutic potential and pave the way for its use in treating various diseases.
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